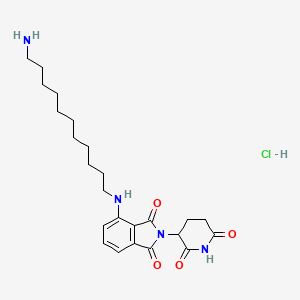
DPTN dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DPTN dihydrochloride involves multiple steps, starting with the preparation of the core thiazole structure. The key steps include:
Formation of the Thiazole Ring: This is typically achieved through a cyclization reaction involving a thioamide and a haloketone.
Substitution Reactions: The introduction of the pyridine and dimethylphenyl groups is accomplished through nucleophilic substitution reactions.
Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated purification systems could enhance efficiency and consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
DPTN dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiazole and pyridine rings. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole and pyridine rings .
Scientific Research Applications
DPTN dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the A3 adenosine receptor and its role in various biochemical pathways.
Biology: Researchers use this compound to investigate the physiological and pathological roles of the A3 adenosine receptor in different organisms.
Medicine: The compound is being explored for its potential therapeutic effects in treating conditions such as glaucoma, asthma, and other inflammatory diseases.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in drug screening assays .
Mechanism of Action
DPTN dihydrochloride exerts its effects by selectively binding to the A3 adenosine receptor, thereby blocking the action of adenosine. This inhibition prevents the downstream signaling pathways that are typically activated by adenosine binding. The molecular targets include the A3 adenosine receptor, and the pathways involved are primarily related to cyclic AMP (cAMP) signaling .
Comparison with Similar Compounds
Similar Compounds
MRS1523: Another selective A3 adenosine receptor antagonist with similar binding affinity but different selectivity profiles.
MRS1191: A less potent A3 adenosine receptor antagonist compared to DPTN dihydrochloride.
MRS1220: A potent human A3 adenosine receptor antagonist but less effective in mouse and rat models.
Uniqueness
This compound stands out due to its high potency and selectivity across different species, including humans, mice, and rats. This makes it a valuable tool in translational research, where interspecies differences can often complicate the interpretation of results .
Properties
Molecular Formula |
C22H20Cl2N4OS |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-yl]pyridine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C22H18N4OS.2ClH/c1-14-10-15(2)12-18(11-14)19-20(16-5-8-23-9-6-16)28-22(25-19)26-21(27)17-4-3-7-24-13-17;;/h3-13H,1-2H3,(H,25,26,27);2*1H |
InChI Key |
GTWKWBXTCBUKTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=NC=C4)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[(E)-3-oxoprop-1-enyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B10861493.png)
![N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide](/img/structure/B10861497.png)
![N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide](/img/structure/B10861499.png)









![N-ethyl-N-propan-2-ylpropan-2-amine;8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B10861557.png)
